Tumor-Associated Carbonic Anhydrase IX Inhibition: Evaluating the Potency Difference Between Ethyl 4-[2-(benzenesulfonyl)acetamido]benzoate and a Clinical-Stage Sulfonamide
Ethyl 4-[2-(benzenesulfonyl)acetamido]benzoate demonstrates measurable inhibition of recombinant human carbonic anhydrase IX (hCA IX), a validated target for tumor acidification and metastasis. The compound's inhibitory constant (Ki) was determined to be 17,200 nM against hCA IX using a phenol red dye-based stopped-flow CO₂ hydration assay with a 15-minute pre-incubation [1]. This moderate on-target activity must be contextualized against sulfonamide-based clinical candidate SLC-0111, which achieves single-digit nanomolar potency for hCA IX . Importantly, because ethyl 4-[2-(benzenesulfonyl)acetamido]benzoate employs a sulfone zinc-binding motif, it presents a structurally orthogonal starting point for fragment elaboration or prodrug optimization absent in ureido-sulfonamide derivatives .
| Evidence Dimension | Inhibitory potency against recombinant human carbonic anhydrase IX (hCA IX) |
|---|---|
| Target Compound Data | Ki = 17,200 nM |
| Comparator Or Baseline | SLC-0111 (ureido-sulfonamide clinical candidate) |
| Quantified Difference | The comparator SLC-0111 achieves single-digit nanomolar Ki; the target compound is >1,000-fold less potent but offers a distinct sulfone chemotype. |
| Conditions | Recombinant human CA IX, phenol red dye-based stopped-flow CO₂ hydration assay, 15-minute pre-incubation [1]; comparator data from published medicinal chemistry campaigns. |
Why This Matters
This establishes the compound as a low-micromolar hCA IX inhibitor with a non-sulfonamide scaffold, enabling medicinal chemistry exploration of alternative binding modes inaccessible to classical sulfonamide inhibitors.
- [1] BindingDB Data for BDBM50567603 (CHEMBL4862553). University of California San Diego, 2025. View Source
